

4-Methyl-6-nitro-1H-indole: Technical Monograph & Synthetic Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Methyl-6-nitro-1H-indole

CAS No.: 139121-49-6

Cat. No.: B3101353

[Get Quote](#)

Executive Summary & Chemical Identity

4-Methyl-6-nitro-1H-indole is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for kinase inhibitors, antiviral agents, and fluorescent probes. Its structural distinctiveness lies in the specific substitution pattern on the benzenoid ring—a methyl group at the C4 position and a nitro group at the C6 position. This arrangement creates a unique electronic environment, influencing both the acidity of the N1-proton and the electrophilicity of the C3 position, making it a valuable "scaffold hopping" candidate for drug discovery campaigns targeting ATP-binding pockets.

Chemical Informatics Table

Parameter	Data
IUPAC Name	4-Methyl-6-nitro-1H-indole
CAS Registry Number	139121-49-6
Molecular Formula	C
	H
	N
	O
Molecular Weight	176.17 g/mol
SMILES	<chem>Cc1cc([O-])cc2[nH]ccc12</chem>
InChI String	InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3
InChI Key	PTZHKODNLXFZBR-UHFFFAOYSA-N

Synthetic Pathways & Protocols

The synthesis of **4-methyl-6-nitro-1H-indole** is non-trivial due to the directing effects of the indole nucleus. Direct nitration of 4-methylindole typically yields the 3-nitro or a mixture of 5/6-nitro isomers due to the high reactivity of the pyrrole ring. Therefore, the Leimgruber-Batcho Indole Synthesis is the authoritative method for ensuring regiochemical fidelity.

Core Logic: The Leimgruber-Batcho Protocol

This pathway constructs the indole ring from a substituted 2-nitrotoluene precursor. The crucial starting material is 2,3-dimethyl-1,5-dinitrobenzene.

- Enamine Formation: The methyl group ortho to a nitro group (C2-Me relative to C1-NO₂) is selectively activated by N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. The C3-methyl is

sterically hindered and electronically less activated (meta to the C5-nitro), preventing side reactions.

- Reductive Cyclization: The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

Step-by-Step Experimental Protocol

Phase 1: Enamine Formation

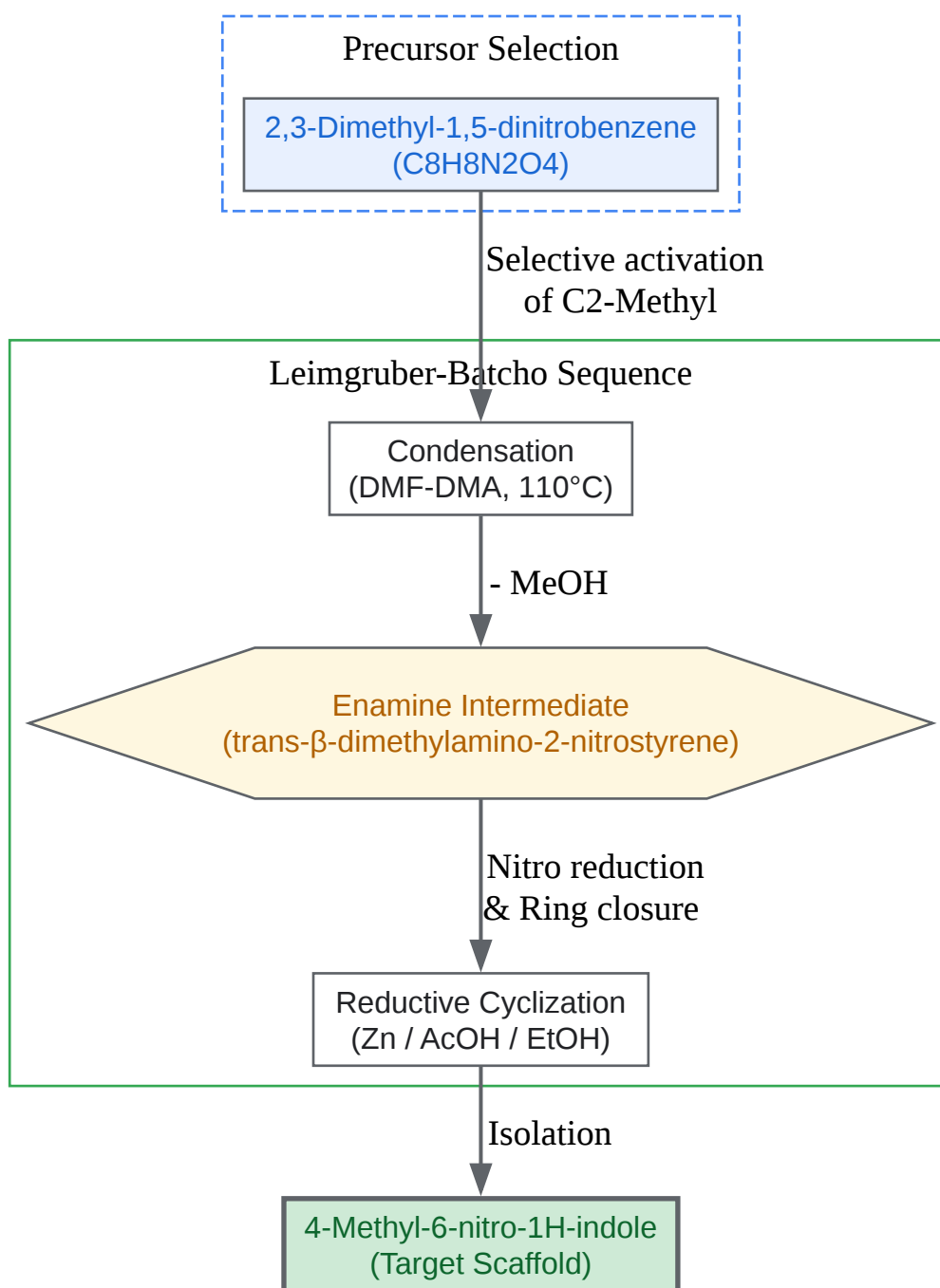
- Reagents: 2,3-dimethyl-1,5-dinitrobenzene (1.0 eq), DMF-DMA (1.5 eq), DMF (Solvent).
- Conditions: 110°C, 12–18 hours, Inert Atmosphere ().
- Charge a flame-dried round-bottom flask with 2,3-dimethyl-1,5-dinitrobenzene (10 mmol) and anhydrous DMF (20 mL).
- Add DMF-DMA (15 mmol) dropwise under nitrogen flow.
- Heat the deep red solution to 110°C. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) for the disappearance of the starting nitro compound.
- Workup: Remove excess DMF and DMF-DMA in vacuo to yield the crude -dimethylamino-2-nitrostyrene intermediate as a dark red solid. Use directly in the next step to avoid hydrolysis.

Phase 2: Reductive Cyclization

- Reagents: Crude enamine, Zinc dust (10 eq), Acetic Acid (AcOH), Ethanol.
- Conditions: 80°C, 2 hours.
- Dissolve the crude enamine in a 1:1 mixture of Ethanol/Acetic Acid (50 mL).
- Add activated Zinc dust (100 mmol) in portions to control the exotherm.

- Heat the suspension to 80°C for 2 hours. The color will shift from dark red to a lighter brown/orange.
- Filtration: Filter the hot mixture through a Celite pad to remove zinc residues. Wash the pad with hot ethanol.
- Isolation: Concentrate the filtrate. Neutralize the residue with saturated NaHCO₃ and extract with Ethyl Acetate (3 x 50 mL).
- Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 10% 40% EtOAc in Hexanes).
- Yield: Expect 60–75% yield of **4-methyl-6-nitro-1H-indole** as a yellow solid.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Reaction workflow for the regioselective synthesis of **4-methyl-6-nitro-1H-indole** via the Leimgruber-Batcho method.

Physicochemical Profiling

Understanding the physical properties is critical for formulation and assay development.

Property	Value / Description	Significance
Appearance	Yellow to Orange crystalline solid	Nitro conjugation extends the chromophore.
LogP (Predicted)	-2.38	Moderate lipophilicity; suitable for cell-permeability.
H-Bond Donors	1 (Indole NH)	Critical for binding site interactions (e.g., Hinge region in kinases).
H-Bond Acceptors	2 (Nitro group)	Potential for specific interactions or metabolic reduction.
pKa (Indole NH)	~14 (Predicted)	The electron-withdrawing nitro group at C6 increases acidity slightly compared to indole (pKa 16.2).
Solubility	DMSO, DMF, MeOH (High); Water (Low)	Stock solutions should be prepared in DMSO (10–20 mM).

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The 4-methyl-6-nitroindole core serves as a bioisostere for purine bases. The C4-methyl group provides a steric handle that can occupy hydrophobic pockets (Gatekeeper residues) in kinase ATP-binding sites, while the C6-nitro group can be reduced to an amine (C6-NH

) to attach solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).

Fluorescence Quenching Studies

Nitroindoles are known to be non-fluorescent due to efficient intersystem crossing induced by the nitro group. They are frequently used as quenchers in FRET (Förster Resonance Energy Transfer) studies or as "dark" controls to study the fluorescence mechanism of tryptophan residues in proteins.

Synthetic Utility (Functionalization)

The C3 position remains highly nucleophilic.^[1]

- Vilsmeier-Haack Formylation: Yields 3-formyl-4-methyl-6-nitroindole.
- Halogenation: NCS/NBS yields 3-chloro or 3-bromo derivatives, enabling Suzuki couplings for library expansion.

Safety & Handling (SDS Highlights)

- Hazards: Irritant (Skin/Eye/Respiratory). Nitroaromatics are potentially mutagenic; handle with care.
- Storage: Store at 2–8°C, protected from light (nitroindoles can be photosensitive).
- Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

- Chemical Identity & Properties: ChemSrc. **4-methyl-6-nitro-1H-indole** MSDS and Structure. Retrieved from
- Synthetic Methodology (Leimgruber-Batcho): Organic Syntheses. Batcho-Leimgruber Indole Synthesis. Org. Synth. 1985, 63, 214.
- Medicinal Chemistry Applications: BenchChem. Applications of Nitroindoles in Drug Discovery. Retrieved from
- Structural Data: PubChem. Compound Summary for **4-Methyl-6-nitro-1H-indole**. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- To cite this document: BenchChem. [4-Methyl-6-nitro-1H-indole: Technical Monograph & Synthetic Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3101353/docs#4-methyl-6-nitro-1h-indole-technical-monograph-synthetic-guide\]](https://www.benchchem.com/product/b3101353/docs#4-methyl-6-nitro-1h-indole-technical-monograph-synthetic-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

